molecular formula C12H18N2O B14593545 N,N-Diethyl-2-(2-methylpyridin-3-yl)acetamide CAS No. 60820-33-9

N,N-Diethyl-2-(2-methylpyridin-3-yl)acetamide

Cat. No.: B14593545
CAS No.: 60820-33-9
M. Wt: 206.28 g/mol
InChI Key: YNMFOEGJLHLZBY-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(2-methylpyridin-3-yl)acetamide is a chemical compound with the molecular formula C19H21N3O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its pyridine ring, which is a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-(2-methylpyridin-3-yl)acetamide typically involves the reaction of 2-methylpyridin-3-amine with diethyl acetamide under specific conditions. One common method is the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with diethyl acetamide in the presence of a palladium catalyst . This reaction is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-(2-methylpyridin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may yield N,N-Diethyl-2-(2-methylpyridin-3-yl)ethanamine.

Scientific Research Applications

N,N-Diethyl-2-(2-methylpyridin-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(2-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-(2-methylpyridin-3-yl)acetamide
  • N,N-Diethyl-2-(4-methylpyridin-3-yl)acetamide
  • N,N-Dimethyl-2-(4-methylphenyl)acetamide

Uniqueness

N,N-Diethyl-2-(2-methylpyridin-3-yl)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its pyridine ring and diethyl groups contribute to its reactivity and interactions with various molecular targets.

Properties

CAS No.

60820-33-9

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N,N-diethyl-2-(2-methylpyridin-3-yl)acetamide

InChI

InChI=1S/C12H18N2O/c1-4-14(5-2)12(15)9-11-7-6-8-13-10(11)3/h6-8H,4-5,9H2,1-3H3

InChI Key

YNMFOEGJLHLZBY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CC1=C(N=CC=C1)C

Origin of Product

United States

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